{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC15765194
Molecular Formula: C10H13F2N5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F2N5 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H13F2N5/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12/h2-5,10,13H,6-7H2,1H3 |
| Standard InChI Key | ZGZNPNULFCXILD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC=NN2C(F)F |
Introduction
Structural Features and Molecular Characterization
The compound’s molecular formula is C10H13F2N5, with a molecular weight of 241.24 g/mol. Its structure comprises two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and the other with a methyl group at the 1-position, connected by a methylene (-CH2-) bridge. The difluoromethyl group significantly enhances lipophilicity and metabolic stability, critical for drug bioavailability.
Key Structural Attributes:
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Pyrazole Rings: Five-membered aromatic heterocycles with nitrogen atoms at positions 1 and 2, contributing to π-π stacking and hydrogen-bonding capabilities.
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Difluoromethyl Group (-CF2H): Introduces electronegativity and steric bulk, improving resistance to oxidative metabolism.
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Methyl Substituent (-CH3): Enhances hydrophobic interactions and modulates electronic effects on the pyrazole ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H13F2N5 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
| Key Functional Groups | Difluoromethyl, Methyl, Pyrazole |
Synthesis and Manufacturing
Synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of substituted pyrazole precursors. While detailed protocols are proprietary, analogous pathways from related compounds suggest the following generalized steps:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-ketoesters.
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Substitution Reactions: Introduction of the difluoromethyl group via electrophilic fluorination or nucleophilic displacement.
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Methylene Bridge Assembly: Coupling of the two pyrazole units using reductive amination or alkylation.
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Purification: Chromatography or recrystallization to isolate the pure product.
Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity. The difluoromethylation step often uses reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Physicochemical Properties
The compound’s solubility and stability are influenced by its substituents. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs. The difluoromethyl group reduces polarity, enhancing membrane permeability compared to non-fluorinated counterparts.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Lipophilicity) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Comparative Analysis with Analogous Compounds
The compound’s bioactivity can be contextualized against related structures:
Table 3: Structural and Functional Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine | C11H16ClF2N5 | Ethyl and methyl substituents |
| 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine | C10H14F2N5 | Additional methylene group |
These analogs demonstrate that minor structural changes (e.g., alkyl chain length, substituent position) markedly alter solubility and target selectivity.
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